2,5-bis(5-hexylthiophen-2-yl)thiophene
Overview
Description
2,5-bis(5-hexylthiophen-2-yl)thiophene is an organic compound belonging to the class of thiophenes. Thiophenes are sulfur-containing heterocyclic compounds known for their aromatic properties. This particular compound is characterized by two hexyl-substituted thiophene rings attached to a central thiophene core. It is of significant interest in the field of organic electronics due to its conjugated structure, which allows for efficient charge transport.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,5-bis(5-hexylthiophen-2-yl)thiophene typically involves the following steps:
Stille Coupling Reaction: This method involves the coupling of a stannylated thiophene derivative with a halogenated thiophene derivative in the presence of a palladium catalyst.
Suzuki Coupling Reaction: Another common method is the Suzuki coupling reaction, which involves the reaction of a boronic acid derivative of thiophene with a halogenated thiophene in the presence of a palladium catalyst and a base.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
2,5-bis(5-hexylthiophen-2-yl)thiophene undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thiophene rings to dihydrothiophenes or tetrahydrothiophenes.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the thiophene rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Electrophilic reagents like bromine, chlorine, or nitronium ions can be used for substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrothiophenes and tetrahydrothiophenes.
Substitution: Halogenated or nitrated thiophenes.
Scientific Research Applications
2,5-bis(5-hexylthiophen-2-yl)thiophene has several scientific research applications:
Organic Electronics: It is used in the development of organic field-effect transistors (OFETs) and organic photovoltaic cells (OPVs) due to its excellent charge transport properties.
Electrochromic Devices: The compound is utilized in electrochromic materials that change color upon the application of an electric field.
Sensors: Its conductive properties make it suitable for use in chemical sensors and biosensors.
Polymer Science: It is a building block for the synthesis of conjugated polymers used in various electronic applications.
Mechanism of Action
The mechanism of action of 2,5-bis(5-hexylthiophen-2-yl)thiophene in electronic applications involves the delocalization of π-electrons across the conjugated thiophene rings. This delocalization facilitates efficient charge transport, making it an excellent material for use in OFETs and OPVs. The molecular targets are the electronic devices themselves, where the compound acts as a semiconductor material.
Comparison with Similar Compounds
Similar Compounds
Poly(3-hexylthiophene): Another thiophene-based compound widely used in organic electronics.
2,5-bis(3-dodecylthiophen-2-yl)thiophene: Similar structure but with longer alkyl chains, affecting its solubility and electronic properties.
Fluorene-substituted thieno[3,2-b]thiophene: Contains a fluorene moiety, which enhances its electrochromic properties.
Uniqueness
2,5-bis(5-hexylthiophen-2-yl)thiophene is unique due to its specific alkyl substitution pattern, which provides a balance between solubility and electronic properties. This makes it particularly suitable for use in solution-processable electronic devices.
Properties
IUPAC Name |
2,5-bis(5-hexylthiophen-2-yl)thiophene | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H32S3/c1-3-5-7-9-11-19-13-15-21(25-19)23-17-18-24(27-23)22-16-14-20(26-22)12-10-8-6-4-2/h13-18H,3-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQKINULSLUQGRX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)CCCCCC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H32S3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348165 | |
Record name | 2,2':5',2''-Terthiophene, 5,5''-dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
416.7 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
188917-41-1 | |
Record name | 2,2':5',2''-Terthiophene, 5,5''-dihexyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348165 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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